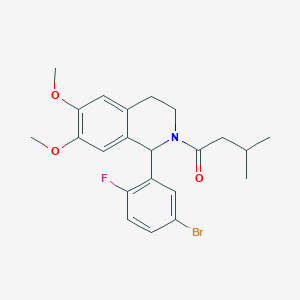![molecular formula C18H22F3N5O B4291538 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine
Descripción general
Descripción
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the regulation of various signaling pathways in immune cells. By inhibiting these kinases, TAK-659 can modulate the immune response, leading to the suppression of autoimmune responses and the inhibition of cancer cell growth.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent anti-inflammatory activity in preclinical studies, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. It has also been found to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its specificity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of autoimmune disorders and cancer. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on TAK-659. One of the most promising areas of research is the development of combination therapies that incorporate TAK-659 with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, particularly in patients with autoimmune disorders and cancer. Finally, there is a need for the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase, which could lead to the development of more effective treatments for these diseases.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune cell signaling pathways, making TAK-659 a promising candidate for the treatment of autoimmune disorders and cancer.
Propiedades
IUPAC Name |
4-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-5-4-6-15(13-14)26-16(22-23-24-26)17(7-2-1-3-8-17)25-9-11-27-12-10-25/h4-6,13H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKXWIDGORZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-nitrobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291466.png)
![7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine](/img/structure/B4291467.png)

![2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291480.png)
![3-ethyl-2-(ethylimino)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4291485.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291490.png)
![2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4291498.png)
![4-(3-bromo-4-ethoxy-5-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291506.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4291526.png)
![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)
![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)
